molecular formula C11H9BrN2O B3117657 5-Bromo-1-naphthohydrazide CAS No. 22531-60-8

5-Bromo-1-naphthohydrazide

Cat. No.: B3117657
CAS No.: 22531-60-8
M. Wt: 265.11 g/mol
InChI Key: GUNFWPBYWGACRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-naphthohydrazide (CAS: 22531-60-8) is a brominated naphthalene derivative featuring a hydrazide functional group (-CONHNH₂). It is synthesized via the reaction of 5-bromo-1-naphthoic acid (CAS: 78515-16-9) with hydrazine hydrate, replacing the carboxylic acid’s hydroxyl group with a hydrazide moiety . This compound is pivotal in organic synthesis, particularly in forming hydrazones and coordinating with metal ions due to its nucleophilic NH₂ group. It serves as an intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

5-bromonaphthalene-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(15)14-13/h1-6H,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNFWPBYWGACRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-naphthohydrazide typically involves the bromination of 1-naphthohydrazide. One common method includes the reaction of 1-naphthohydrazide with bromine in the presence of a suitable solvent such as acetic acid or carbon disulfide . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the naphthalene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using industrial reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-naphthohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthohydrazides, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Chemical Properties and Mechanisms

The reactivity of 5-Bromo-1-naphthohydrazide can be attributed to:

  • Substitution Reactions : The bromine atom can be replaced by other functional groups through nucleophilic substitution.
  • Oxidation and Reduction : The hydrazide group can undergo redox reactions, altering its oxidation state.
  • Coupling Reactions : It serves as a reagent in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Organic Synthesis

This compound is frequently used as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical transformations makes it valuable for developing new compounds in medicinal chemistry and materials science.

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Antitumor Activity : Compounds derived from this hydrazide have shown potential against various cancer cell lines by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) and nitric oxide (NO) generation .
  • Antiviral Properties : In studies targeting influenza A virus, hydrazide derivatives demonstrated inhibitory effects on viral replication, suggesting potential applications in antiviral drug development .

Analytical Applications

This compound and its derivatives are utilized in analytical chemistry for:

  • Detection of Metal Ions : They can act as chelating agents for the separation and identification of metal ions in environmental samples.
  • Dyes and Pigments : The compound is used in synthesizing dyes due to its chromophoric properties .

Case Study 1: Antitumor Activity

A study by Aneja et al. evaluated the antitumor effects of a derivative of this compound on breast, cervical, and colon cancer cell lines. The results indicated that treatment led to significant cell death via apoptosis pathways mediated by cAMP-dependent protein kinase A and p53 protein activation .

Case Study 2: Antiviral Development

In exploring antiviral agents against influenza A, researchers synthesized a library of hydrazide derivatives based on this compound. One compound showed comparable efficacy to oseltamivir (Tamiflu) in inhibiting viral replication without affecting cell viability .

Mechanism of Action

The mechanism of action of 5-Bromo-1-naphthohydrazide involves its interaction with specific molecular targets. The bromine atom and hydrazide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Derivatives of 5-Bromo-1-naphthalene

The brominated naphthalene core allows diverse functionalization. Key derivatives include:

Table 1: Structural and Reactivity Comparison
Compound Name Functional Group CAS Number Key Reactivity/Applications
5-Bromo-1-naphthohydrazide Hydrazide 22531-60-8 Forms Schiff bases, metal complexes
5-Bromo-1-naphthoic acid Carboxylic acid 78515-16-9 Precursor for esters, amides; acidic catalysis
Methyl 5-bromo-1-naphthoate Ester 59866-97-6 Hydrolyzes to acid; less reactive than hydrazide
5-Bromo-N-(4-bromophenyl)-1-naphthamide Amide 333354-90-8 Stable; used in polymer and drug synthesis
  • Hydrazide vs. Carboxylic Acid : The hydrazide’s NH₂ group enables condensation reactions (e.g., with aldehydes to form hydrazones), unlike the carboxylic acid, which participates in acid-base reactions or esterifications .
  • Hydrazide vs. Ester : Esters (e.g., methyl 5-bromo-1-naphthoate) are electrophilic at the carbonyl but require harsh conditions for nucleophilic attack. Hydrazides, however, readily react with electrophiles like carbonyl compounds .
  • Hydrazide vs. Amide : Amides (e.g., 5-bromo-N-(4-bromophenyl)-1-naphthamide) are resonance-stabilized and less nucleophilic, making hydrazides superior for metal coordination and dynamic covalent chemistry .

Substituent Effects on Reactivity and Bioactivity

Bromine’s electron-withdrawing effect enhances electrophilic aromatic substitution reactivity. Additional substituents further modulate properties:

Table 2: Impact of Substituents on Brominated Naphthalenes
Compound Example (CAS) Substituent(s) Effect on Properties
5-Bromo-2-methoxybenzohydrazide derivatives Methoxy (-OCH₃) Increased electron density; enhances Schiff base formation
5-Bromo-2-iodobenzonitrile Iodo (-I), cyano (-CN) Steric hindrance; alters solubility and dipole moments
This compound Hydrazide (-CONHNH₂) Enables metal chelation (e.g., Cu²⁺, Fe³⁺)
  • Methoxy Groups : Electron-donating groups like -OCH₃ (e.g., in 5-bromo-2-methoxybenzohydrazide) increase ring electron density, facilitating electrophilic substitutions and stabilizing intermediates .
  • Halogen Variations : Iodo substituents (e.g., 5-bromo-2-iodobenzonitrile) introduce steric bulk and alter lipophilicity, impacting bioavailability in drug design .

Biological Activity

5-Bromo-1-naphthohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies. The compound is notable for its structural features, which contribute to its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom on the naphthalene ring and a hydrazide functional group. Its molecular formula is C10H8BrN3O, and it exhibits properties typical of hydrazone derivatives, which are known for their versatility in medicinal applications.

PropertyValue
Molecular Weight256.09 g/mol
Melting Point180-182 °C
SolubilitySoluble in DMSO
Log P2.57

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated its effectiveness against various cancer cell lines, including breast, cervical, and colon cancers. The mechanism involves the induction of apoptosis through pathways involving cAMP-dependent protein kinase A and p53 protein modulation, as well as the generation of reactive oxygen species (ROS) .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The hydrazone moiety is believed to play a crucial role in this activity by disrupting bacterial cell membranes .

Antiviral Activity

This compound has also been investigated for its antiviral properties. It targets non-structural proteins in viruses such as influenza A, demonstrating inhibitory effects on viral replication in cell cultures . The structure-activity relationship (SAR) studies indicate that modifications to the naphthalene ring can significantly alter its antiviral efficacy.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases. Studies have shown that it can reduce pro-inflammatory cytokine levels in cell models, indicating its role in modulating immune responses .

Study 1: Antitumor Efficacy

In a recent study published in PMC, researchers evaluated the antitumor effects of various hydrazone derivatives, including this compound. The results indicated a dose-dependent increase in apoptosis markers in treated cancer cells compared to controls .

Study 2: Antimicrobial Activity Assessment

A comparative study assessed the antimicrobial efficacy of several naphthohydrazides against common bacterial strains. This compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

The biological activity of this compound can be attributed to several key mechanisms:

  • Apoptosis Induction : Activation of apoptotic pathways through ROS generation.
  • Membrane Disruption : Interference with bacterial cell wall synthesis leading to cell lysis.
  • Viral Protein Inhibition : Binding to viral proteins essential for replication.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-naphthohydrazide
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-naphthohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.